molecular formula C7H17NO7S B1223088 Tapso CAS No. 68399-81-5

Tapso

Cat. No. B1223088
CAS RN: 68399-81-5
M. Wt: 259.28 g/mol
InChI Key: RZQXOGQSPBYUKH-UHFFFAOYSA-N
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Description

TAPSO, also known as 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a common biological buffer and pH stabilization reagent . It has an effective pH range from 7-8 and pKa values ranging from 7.5–9.0 . TAPSO contains Tris groups and exhibits quite reactive activity with zwitterionic glycine peptides .


Molecular Structure Analysis

TAPSO has a molecular formula of C7H17NO7S and a molar mass of 259.28 g/mol . Its IUPAC name is 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid .


Chemical Reactions Analysis

TAPSO exhibits quite reactive activity with zwitterionic glycine peptides . It has been used in the synthesis of gold nanoparticles, indicating its potential role in nanoparticle synthesis .


Physical And Chemical Properties Analysis

TAPSO is a solid substance with a white to off-white color . It has a molar mass of 259.28 g/mol . It is used to make buffer solutions in the pH range 7.0-8.2 .

Scientific Research Applications

    Chemistry and Biochemistry

    • TAPSO is a common biological buffer and a pH stabilization reagent . It has an effective pH range from 7-8, and pKa values ranging from 7.5-9.0 . TAPSO contains Tris groups and exhibits quite reactive activity with zwitterionic glycine peptides .
    • In a study published in the Journal of Solution Chemistry, the solubilities, transfer Gibbs energies, and transfer molar volumes of TAPS and TAPSO from water to aqueous electrolyte solutions were investigated . The solubilities of TAPS in aqueous solution decrease with increasing concentration of the salts (salting-out effect), whereas those of TAPSO increase with increasing concentration of the salts (salting-in effect) .
    • The solubility and density data were further used to calculate the apparent transfer Gibbs energies, Δ tr G, and transfer molar volumes, Δ tr V, of these buffers from water to aqueous electrolyte solutions at 298.15 K .

    Robotics

    • In the field of robotics, a modified particle swarm optimization (PSO) algorithm, referred to as task allocation PSO (TAPSO), is proposed . This algorithm focuses on the problem of robot rescue task allocation, in which multiple robots and a global optimal algorithm are employed to plan the rescue task allocation .

    Optimization of Rescue Task Allocation

    • In the field of robotics, a modified particle swarm optimization (PSO) algorithm, referred to as task allocation PSO (TAPSO), is proposed . This algorithm focuses on the problem of robot rescue task allocation, in which multiple robots and a global optimal algorithm are employed to plan the rescue task allocation . The maximum number of successful tasks (survivors) is considered as the fitness evaluation criterion under a scenario where the survivors’ survival time is uncertain . TAPSO is tested on different scenarios and compared with other counterpart algorithms to verify its efficiency .

    Interactions with Bovine Serum Albumin

    • TAPSO has been studied for its interactions with bovine serum albumin (BSA) in aqueous solutions . The thermal stability of BSA in the aqueous solutions containing TAPSO was studied using dynamic light scattering (DLS) at various temperatures and concentration ranges of buffers . It was found that the increase of the buffer concentration enhanced the thermal stability of protein BSA, and the stabilization tendency follows the order of TAPSO > TES ≈ TAPS . The main interactions between TAPSO and the peptide moieties of proteins are electrostatic including hydrogen bonds .

    Triple Archives Particle Swarm Optimization

    • TAPSO is also used in a method called ‘Triple archives particle swarm optimization’. This method improves solution accuracy and convergence speed in various functions by selecting elite particles and using efficient learning models .

    Optimization of Rescue Task Allocation

    • In the field of robotics, a modified particle swarm optimization (PSO) algorithm, referred to as task allocation PSO (TAPSO), is proposed . This algorithm focuses on the problem of robot rescue task allocation, in which multiple robots and a global optimal algorithm are employed to plan the rescue task allocation . The maximum number of successful tasks (survivors) is considered as the fitness evaluation criterion under a scenario where the survivors’ survival time is uncertain . TAPSO is tested on different scenarios and compared with other counterpart algorithms to verify its efficiency .

    Interactions with Bovine Serum Albumin

    • TAPSO has been studied for its interactions with bovine serum albumin (BSA) in aqueous solutions . The thermal stability of BSA in the aqueous solutions containing TAPSO was studied using dynamic light scattering (DLS) at various temperatures and concentration ranges of buffers . It was found that the increase of the buffer concentration enhanced the thermal stability of protein BSA, and the stabilization tendency follows the order of TAPSO > TES ≈ TAPS . The main interactions between TAPSO and the peptide moieties of proteins are electrostatic including hydrogen bonds .

    Triple Archives Particle Swarm Optimization

    • TAPSO is also used in a method called ‘Triple archives particle swarm optimization’. This method improves solution accuracy and convergence speed in various functions by selecting elite particles and using efficient learning models .

Safety And Hazards

TAPSO may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding dust formation and breathing in dust, fumes, gas, mist, vapors, or spray . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXOGQSPBYUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80887356
Record name TAPSO
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Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
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Product Name

Tapso

CAS RN

68399-81-5
Record name TAPSO
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Record name N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
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Record name 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
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Record name TAPSO
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Record name 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid
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Record name N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
A Tuel - Zeolites, 1995 - Elsevier
Titanium-containing silicoaluminophosphates with the AFI structure type (TAPSO-5) have been synthesized hydrothermally. Titanum could be incorporated into the SAPO-5 structure …
Number of citations: 114 www.sciencedirect.com
BS Gupta, M Taha, MJ Lee - Process Biochemistry, 2013 - Elsevier
… of TAPSO > TES ≈ TAPS. In this study, we have also investigated the interactions of BSA with TES, TAPS, and TAPSO … buffers, TES, TAPS, and TAPSO can serve as good stabilizers for …
Number of citations: 32 www.sciencedirect.com
N Jappar, Y Tanaka, S Nakata, T Tatsumi - Microporous and mesoporous …, 1998 - Elsevier
… The TAPSO-37 product was extensively characterized by XRD, … TAPSO-37 was studied in detail from room temperature to 973K. After removal of the template, the structure of TAPSO…
Number of citations: 19 www.sciencedirect.com
A Tuel, YB Taarit - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… We report here on the synthesis and catalytic properties of the new titanium-containing molecular sieve TAPSO-5. SAPO-5 is a silicoaluminophosphate molecular sieve with a 12-membered …
Number of citations: 42 pubs.rsc.org
BS Gupta, M Taha, MJ Lee - RSC Advances, 2014 - pubs.rsc.org
Biological buffers are always considered as non-toxic, biocompatible and green compounds. Therefore, we analyzed the catalytic activity of a commercial enzyme α-chymotrypsin (α-CT…
Number of citations: 18 pubs.rsc.org
CMM Machado, I Cukrowski, P Gameiro, H Soares - Analytica chimica acta, 2003 - Elsevier
… (TAPSO)–OH system has never been performed. In this context, we think that the study of the interactions of TAPSO … for species formed in the Cu–TAPSO–OH system at 25 C and ionic …
Number of citations: 20 www.sciencedirect.com
M Taha, MJ Lee - Fluid phase equilibria, 2010 - Elsevier
… order of TABS > TRIS > TAPS > TAPSO, whereas those in aqueous ethanol solutions obey the order of TRIS > TABS > TAPS > TAPSO. We have determined the apparent transfer free …
Number of citations: 11 www.sciencedirect.com
UK Verma, A Manhas, KK Kapoor - ChemistrySelect, 2023 - Wiley Online Library
… This work describes the first report on the application of [Ch][TAPSO] in organic synthesis as well as in dye extraction. An efficient [Ch][TAPSO]catalysed synthesis of tetrahydro-4H-…
J Wouters, D Stalke - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
The crystal structure of TAPSO, 2-hydroxy3-[tris(hydromethyl)methylamino]propane1-sulfonic acid, C7H17NO7S, was determined at 153 K. This widely used buffer crystallizes as a …
Number of citations: 8 scripts.iucr.org
RN Roy, LN Roy, S Jordan, J Weaver… - Journal of Chemical & …, 1997 - ACS Publications
… TAPSO and its salt (NaTAPSOate) are useful for pH control in the region pH 6 to 8. The second dissociation constant (pK 2 ) of TAPSO … The zwitterionic buffer TAPSO is represented as 3-…
Number of citations: 8 pubs.acs.org

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